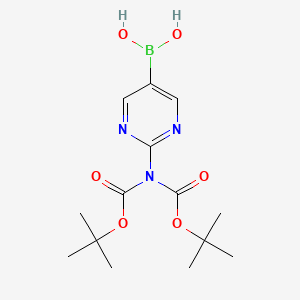
2-(5-Borono-2-pyrimidinyl)imidodicarbonic acid 1,3-bis(tert-butyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Borono-2-pyrimidinyl)imidodicarbonic acid 1,3-bis(tert-butyl) ester” is a chemical compound with the CAS Number: 1360950-40-8. Its molecular weight is 339.16 and its IUPAC name is 2-[bis(tert-butoxycarbonyl)amino]-5-pyrimidinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22BN3O6/c1-13(2,3)23-11(19)18(12(20)24-14(4,5)6)10-16-7-9(8-17-10)15(21)22/h7-8,21-22H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Prodrug Applications
- Prodrug Development : The study by Saari et al. (1984) discusses the development of ester prodrugs for latentiation of methyldopa, a medication used for high blood pressure. The specific esters discussed in the study showed that they could effectively be converted into the active drug in the body, indicating the potential of ester compounds in prodrug development (Saari et al., 1984).
Neurobehavioral Studies
- Neurobehavioral Effects : Schulze and Dougherty (1988) investigated the neurobehavioral toxicity and tolerance of an ester, 2,4-Dichlorophenoxyacetic acid-n-butyl ester (2,4-D ester), in rats. The study provides insights into the behavioral effects of ester compounds and how they might be used to study neurobehavioral phenomena (Schulze & Dougherty, 1988).
Bioavailability and Drug Formulation
- Bioavailability and Drug Formulation : Dittert et al. (1968) studied the synthesis, solubility characteristics, and in vitro enzymatic hydrolysis rates of carbonate ester prodrugs of salicylic acid, providing insights into how esterification can be used to modify drug properties like solubility and bioavailability (Dittert et al., 1968).
Toxicological Studies
- Toxicological Studies : Research by Foster et al. (1981) on butyl phthalates highlighted the importance of chemical structure in toxicological outcomes, such as testicular atrophy, and the interplay between chemical structure and biological activity (Foster et al., 1981).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O6/c1-13(2,3)23-11(19)18(12(20)24-14(4,5)6)10-16-7-9(8-17-10)15(21)22/h7-8,21-22H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKDVHNYIKJGIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735182 |
Source


|
| Record name | {2-[Bis(tert-butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Borono-2-pyrimidinyl)imidodicarbonic acid 1,3-bis(tert-butyl) ester | |
CAS RN |
1360950-40-8 |
Source


|
| Record name | {2-[Bis(tert-butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

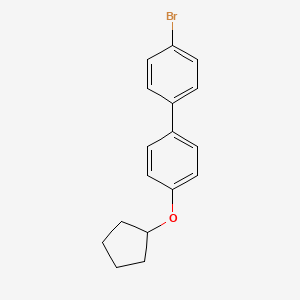
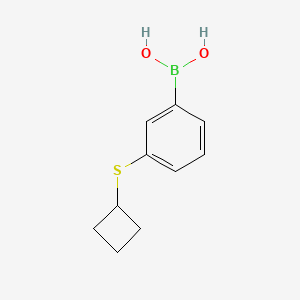
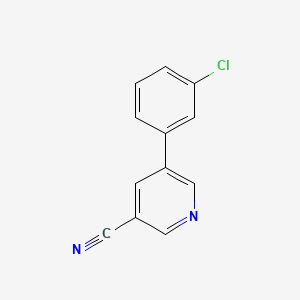
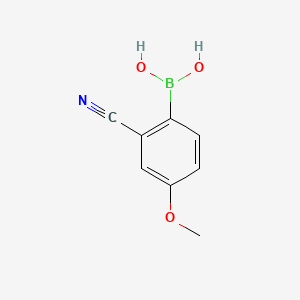
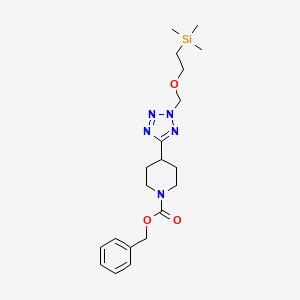
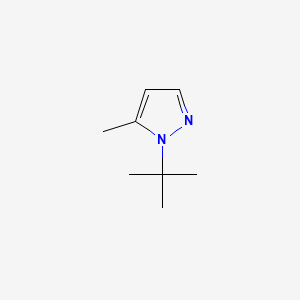
![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)
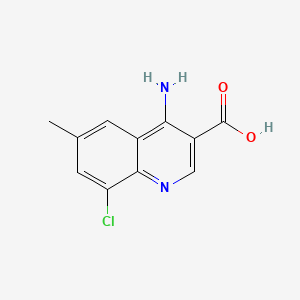
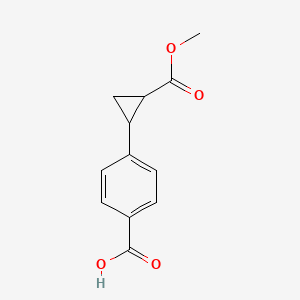
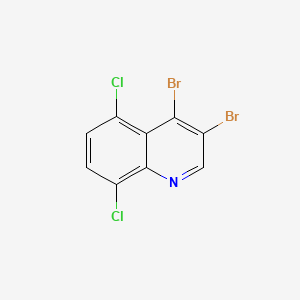
![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)
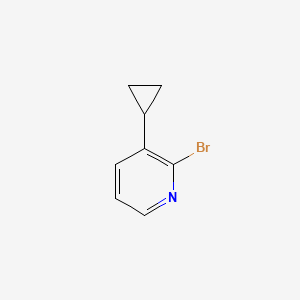
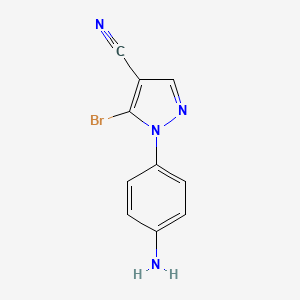
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)